4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) is a complex organic compound with a molecular formula of C42H27NO12 and a molecular weight of 737.66 g/mol . This compound is characterized by its triphenylamine core and benzene-3,5-dicarboxylic acid anchoring groups attached to the 4-positions of the phenyl rings . It is commonly used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties .
Preparation Methods
The synthesis of 4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) typically involves the reaction of triphenylamine with benzene-3,5-dicarboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metal ions . In industry, it is used in the production of advanced materials with specific properties, such as high surface area and porosity .
Mechanism of Action
The mechanism of action of 4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) involves its ability to form stable complexes with metal ions . The molecular targets and pathways involved include the coordination of the carboxylic acid groups with metal ions, leading to the formation of metal-organic frameworks with specific structural and functional properties . These frameworks can then be used for various applications, such as gas storage, separation, and catalysis .
Comparison with Similar Compounds
Similar compounds to 4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’‘-terphenyl]-4-carboxylic acid)) include other triphenylamine-based ligands and benzene-3,5-dicarboxylic acid derivatives . These compounds share similar structural features but may differ in their specific functional groups and properties . The uniqueness of 4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) lies in its ability to form highly stable and functional metal-organic frameworks, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H39NO6/c59-55(60)49-19-13-43(14-20-49)37-1-7-40(8-2-37)46-25-31-52(32-26-46)58(53-33-27-47(28-34-53)41-9-3-38(4-10-41)44-15-21-50(22-16-44)56(61)62)54-35-29-48(30-36-54)42-11-5-39(6-12-42)45-17-23-51(24-18-45)57(63)64/h1-36H,(H,59,60)(H,61,62)(H,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMUZVMKUZVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H39NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.